N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves studying the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthetic and Medicinal Chemistry Applications The synthesis and evaluation of novel pyrazolopyrimidines derivatives exhibit anticancer and anti-5-lipoxygenase activities, suggesting potential applications in designing new therapeutic agents (Rahmouni et al., 2016). This research demonstrates the versatility of pyrimidine derivatives in medicinal chemistry for developing compounds with specific biological activities.
Potassium Channel Openers for Neurological Disorders Another study on N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers outlines their potential in treating epilepsy and pain (Amato et al., 2011). This suggests that related compounds, including N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide, might be explored for neurological applications.
Antibacterial and Insecticidal Potential The research on pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation indicates their insecticidal and antibacterial potential (Deohate et al., 2020). This highlights the broader application of pyrimidine derivatives in developing new agents for pest control and antibacterial treatments.
Spectroscopic and Molecular Structure Investigation Studies on the structural and spectroscopic properties of pyrimidine derivatives, such as the comprehensive investigation of sulfamethazine Schiff-base (Mansour et al., 2013), provide valuable information for the development of new compounds with optimized properties for various applications.
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c1-26(2)30(28,29)14-7-5-13(6-8-14)18(27)23-10-9-17-24-15(12-3-4-12)11-16(25-17)19(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLVXSLPSNWRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide |
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